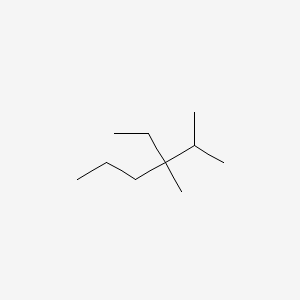

3-Ethyl-2,3-dimethylhexane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

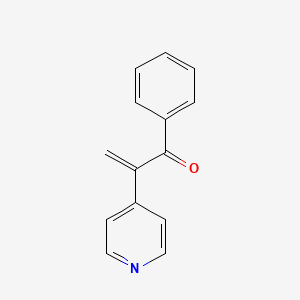

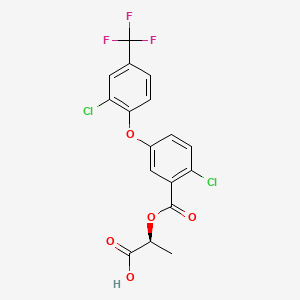

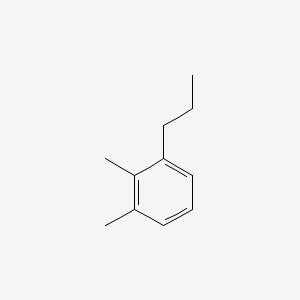

3-Ethyl-2,3-dimethylhexane is a branched alkane with the molecular formula C10H22. It is a hydrocarbon, specifically an isomer of decane, characterized by its unique structure where an ethyl group and two methyl groups are attached to the main hexane chain. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2,3-dimethylhexane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable hexane derivative. For instance, starting with 2,3-dimethylhexane, an ethyl group can be introduced at the third carbon position using ethyl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes such as the use of zeolites or other solid acid catalysts to facilitate the alkylation reaction. These methods are designed to maximize yield and purity while minimizing by-products and waste.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Ethyl-2,3-dimethylhexane, like other alkanes, primarily undergoes substitution reactions. Due to its saturated nature, it is relatively inert but can participate in reactions under specific conditions:

Halogenation: In the presence of halogens (e.g., chlorine or bromine) and UV light, this compound can undergo free radical halogenation, leading to the formation of various haloalkanes.

Combustion: When burned in the presence of oxygen, it undergoes complete combustion to produce carbon dioxide and water.

Common Reagents and Conditions:

Halogenation: Chlorine (Cl2) or bromine (Br2) with UV light.

Combustion: Requires oxygen (O2) and an ignition source.

Major Products Formed:

Halogenation: Depending on the position of halogenation, products like 3-ethyl-2,3-dimethyl-hexyl chloride or bromide can be formed.

Combustion: Produces carbon dioxide (CO2) and water (H2O).

Applications De Recherche Scientifique

3-Ethyl-2,3-dimethylhexane finds applications in various fields of scientific research:

Chemistry: Used as a reference compound in studies involving branched alkanes and their properties.

Biology: Investigated for its interactions with biological membranes due to its hydrophobic nature.

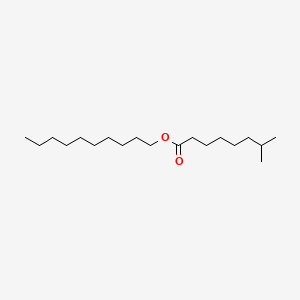

Medicine: Explored for its potential use in drug delivery systems where hydrophobic interactions are crucial.

Industry: Utilized in the formulation of specialty fuels and lubricants due to its branched structure, which can influence the physical properties of these products.

Mécanisme D'action

As a hydrocarbon, 3-Ethyl-2,3-dimethylhexane does not have a specific mechanism of action in biological systems. its hydrophobic nature allows it to interact with lipid bilayers and other non-polar environments. In chemical reactions, its behavior is dictated by the stability of the carbon-hydrogen bonds and the potential for free radical formation during halogenation.

Comparaison Avec Des Composés Similaires

2,3-Dimethylhexane: Similar in structure but lacks the ethyl group at the third carbon.

3,3-Dimethylhexane: Another isomer with two methyl groups at the third carbon.

2,2-Dimethylhexane: Features two methyl groups at the second carbon.

Uniqueness: 3-Ethyl-2,3-dimethylhexane is unique due to the presence of both an ethyl group and two methyl groups, which can influence its physical and chemical properties differently compared to its isomers. This unique branching can affect its boiling point, melting point, and reactivity in various chemical processes.

Propriétés

Numéro CAS |

52897-00-4 |

|---|---|

Formule moléculaire |

C10H22 |

Poids moléculaire |

142.28 g/mol |

Nom IUPAC |

3-ethyl-2,3-dimethylhexane |

InChI |

InChI=1S/C10H22/c1-6-8-10(5,7-2)9(3)4/h9H,6-8H2,1-5H3 |

Clé InChI |

PJIFKODHGMUPFH-UHFFFAOYSA-N |

SMILES canonique |

CCCC(C)(CC)C(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.